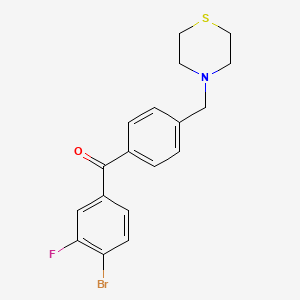

4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is a chemical compound that has gained significant attention in scientific research and industry1. It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc2.

Synthesis Analysis

The synthesis of 4-bromo-3-fluorotoluene, a related compound, has been reported from o-nitro-p-toluidine (Fast Red Base GL), via diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction3. However, the specific synthesis process for 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is not explicitly mentioned in the search results.

Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is C18H17BrFNOS, and its molecular weight is 394.3 g/mol14. The specific molecular structure is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results. However, related compounds such as 4-bromo-3-fluorotoluene have been synthesized from o-nitro-p-toluidine via diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction3.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results. However, related compounds such as 3-Fluoro-4-bromophenol are described as phenolic organic compounds2.Wissenschaftliche Forschungsanwendungen

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application : The research describes the synthesis and structure of a novel ortho-fluoroazobenzene .

- Method : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Synthesis of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

- Application : This research involves the use of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene in the synthesis of CF2CF2-containing sugars, liquid crystals, and light-emitting materials .

- Method : The specific methods and experimental procedures are not detailed in the available information .

- Results : The results or outcomes obtained are not specified in the available information .

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application : The research describes the synthesis and structure of a novel ortho-fluoroazobenzene .

- Method : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

Safety And Hazards

The specific safety and hazards associated with 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results.

Zukünftige Richtungen

The future directions for the use and study of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not explicitly mentioned in the search results. However, given its significant attention in scientific research and industry14, it is likely to continue being a subject of interest.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

Eigenschaften

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQBARQVCHCLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642923 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone | |

CAS RN |

898782-83-7 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.